molecular formula C9H6ClFN2O B2706252 3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1393562-57-6

3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2706252
CAS No.: 1393562-57-6
M. Wt: 212.61
InChI Key: OYMGSSCFJMVHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chlorine atom at position 3 and a 4-fluorobenzyl group at position 3. This compound is of interest in medicinal chemistry and materials science due to the pharmacological versatility of the 1,2,4-oxadiazole scaffold, which is known for its stability, hydrogen-bonding capacity, and bioisosteric properties . The compound is commercially available (Ref: 3D-TFC56257) in research quantities, with pricing starting at €654.00 for 50 mg .

Properties

IUPAC Name

3-chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-9-12-8(14-13-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMGSSCFJMVHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzyl chloride with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-oxadiazole derivative, while oxidation can produce an oxadiazole N-oxide.

Scientific Research Applications

3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties References
Target Compound 3-Cl, 5-(4-fluorophenyl)methyl C₉H₇ClFN₂O 225.62 Not reported High commercial availability; potential bioactivity inferred from SAR studies
3-(4-Fluorophenyl)-5-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,4-oxadiazole 3-(4-Fluorophenyl), 5-(triazole-phenyl)methyl C₁₇H₁₃N₅O 327.33 137–139 Moderate yield (48%); IR peaks at 3125 cm⁻¹ (C-H), 1608 cm⁻¹ (C=N)
5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole 5-(4-Fluorophenyl), 3-(quinoline-sulfonyl)methyl C₁₉H₁₃FN₄O₃S 420.40 Not reported Anticancer activity (IC₅₀: 4.13–29.23 μM); superior EGFR inhibition vs. erlotinib
3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Complex anthranilic diamide-oxadiazole hybrid C₂₂H₁₈BrCl₂N₇O₄S 675.29 Not reported Insecticidal activity (LC₅₀: 0.20 mg/L); validated by X-ray diffraction
3-((5-Nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (NTOF) 3-(Nitrotetrazole)methyl, 5-CF₃ C₅H₃F₃N₆O₃ 276.11 71.7 Energetic material: detonation velocity 7271 m/s, crystal density 1.87 g/cm³

Key Observations:

  • Halogen Effects : Chlorine at position 3 (target compound) enhances metabolic stability and lipophilicity compared to bromine or trifluoromethyl groups .
  • Aromatic Substitutions: The 4-fluorophenyl group (target compound) balances electron-withdrawing effects and bioavailability, whereas bulkier groups like quinoline-sulfonyl (in ) improve target binding but reduce solubility.
  • Hybrid Scaffolds : Integration with triazoles (e.g., ) or tetrazoles (e.g., ) diversifies applications, ranging from antimicrobials to explosives.
Anticancer Activity
  • The target compound’s fluorophenyl group is structurally analogous to 5-(4-fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole , which inhibits EGFR tyrosine kinase (IC₅₀ < 5 μM). The absence of a sulfonyl group in the target compound may reduce potency but improve pharmacokinetics.
Insecticidal/Nematicidal Activity
  • 3IIl (anthranilic diamide-oxadiazole hybrid) demonstrates 90% mortality against Plutella xylostella at 0.5 mg/L , outperforming simpler oxadiazoles.
Anticholinesterase Activity
  • Substitution at R1/R2 (e.g., 4-fluorophenylmethyl in the target compound) is critical for acetylcholinesterase inhibition, as seen in 3-[(4-chlorophenyl)methyl]-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one .

Biological Activity

3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Compounds in this class have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC10H8ClFN2O
Molecular Weight232.64 g/mol
IUPAC NameThis compound
Melting PointApproximately 85–90 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cell proliferation and survival pathways. For instance:

  • Antiangiogenic Activity : Oxadiazoles have been shown to downregulate vascular endothelial growth factor (VEGF) and inhibit hypoxia-inducible factor 1-alpha (HIF-1α) translocation, which are critical in angiogenesis and tumor growth .
  • Cytotoxicity : Studies have demonstrated that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Microtubule depolymerization
HeLa (Cervical)10.0Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. The results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Study on Anticancer Effects

A study conducted by de Oliveira et al. (2016) evaluated a series of oxadiazole derivatives for their anticancer potential. Among the tested compounds, this compound exhibited significant antiproliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The study emphasized the potential of oxadiazoles as lead compounds for further drug development.

Research on Antimicrobial Properties

In another investigation focused on antimicrobial activity, researchers tested several oxadiazole derivatives against a panel of pathogenic microorganisms. The findings suggested that this compound demonstrated promising antibacterial effects comparable to standard antibiotics . This highlights its potential application in treating bacterial infections.

Q & A

Q. What are the optimized synthetic routes for 1,2,4-oxadiazole derivatives like 3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole?

Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carbonyl compounds. For example, thiazole-tethered derivatives can be synthesized via a three-step route starting from commercially available reagents, achieving moderate-to-good yields (51–65%) through condensation, cyclization, and purification steps. Spectral characterization (IR, 1^1H/13^13C NMR, HRMS) is critical for structural validation . Alternative methods include Staudinger/aza-Wittig reactions for bis-oxadiazole derivatives, though substituent diversity remains limited .

Q. How is the purity and stability of 1,2,4-oxadiazole derivatives assessed during synthesis?

Answer: Purity is confirmed via melting point analysis (typically 176–293°C for bis-oxadiazoles) and chromatographic techniques (e.g., TLC, HPLC). Stability is evaluated under ambient and accelerated conditions (e.g., thermal stress, humidity), with spectral stability monitored over time. Derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) often exhibit enhanced stability .

Q. What in vitro assays are used to screen 1,2,4-oxadiazoles for biological activity?

Answer: Caspase- and cell-based high-throughput screening (HTS) assays are employed for apoptosis induction. For anticancer activity, cell viability assays (e.g., MTT) against cancer lines (e.g., breast T47D, colorectal HCT-116) are standard. Flow cytometry detects cell cycle arrest (e.g., G1_1 phase) and apoptosis markers (Annexin V/PI) . Antimicrobial activity is tested via broth microdilution (MIC/MBC determination) against bacterial/fungal pathogens .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of 1,2,4-oxadiazole impact anticancer activity?

Answer: SAR studies reveal that:

  • The 3-position tolerates aromatic (phenyl, pyridyl) and heterocyclic substituents. Pyridyl groups enhance solubility and target engagement (e.g., TIP47 protein binding in apoptosis induction) .
  • The 5-position requires a substituted five-membered ring (e.g., thiophene, thiazole) for activity. Chloro or trifluoromethyl groups improve metabolic stability and membrane permeability .
  • Bis-oxadiazoles with halogenated aryl groups (e.g., 4-chlorophenyl) show synergistic effects in tumor models .

Q. What computational tools are used to predict the bioactivity of 1,2,4-oxadiazole derivatives?

Answer: Comparative Molecular Field Analysis (CoMFA) and molecular docking are applied to study interactions with targets like HIF-1 or GSK-3β. CoMFA models for anthranilic diamide-oxadiazole hybrids correlate steric/electrostatic fields with insecticidal activity (e.g., LC50_{50} values against Plutella xylostella) . Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO) to predict reactivity .

Q. How are molecular targets of 1,2,4-oxadiazole derivatives identified in mechanistic studies?

Answer: Photoaffinity labeling with probes like 125^{125}I-azide tags identifies binding partners (e.g., TIP47, an IGF II receptor-binding protein). Pull-down assays and Western blotting confirm target specificity. For kinase targets (e.g., GSK-3β), competitive inhibition assays (IC50_{50}) and X-ray crystallography validate binding modes .

Q. What in vivo models validate the therapeutic potential of 1,2,4-oxadiazole derivatives?

Answer: MX-1 xenograft models in mice evaluate antitumor efficacy, with endpoints including tumor volume reduction and survival extension. For agrochemical applications (avoiding commercial focus), insecticidal activity is tested in Plutella xylostella larvae, measuring mortality rates at varying concentrations (0.5–100 mg/L) .

Data Analysis and Contradictions

Q. How are conflicting results in cytotoxicity profiles across cancer cell lines resolved?

Answer: Discrepancies (e.g., activity in breast/colorectal lines but not others) are addressed via:

  • Transcriptomic profiling to identify overexpression of targets (e.g., TIP47 in responsive lines).
  • Metabolic stability assays in liver microsomes to rule out rapid degradation in inactive lines.
  • Combination studies with chemosensitizers (e.g., P-gp inhibitors) to assess efflux pump involvement .

Q. Why do some 1,2,4-oxadiazoles show dual analgesic and antimicrobial activity?

Answer: The oxadiazole scaffold’s bioisosteric flexibility allows engagement with multiple targets. For example:

  • COX-2 inhibition underlies analgesic effects.
  • Membrane disruption via hydrophobic interactions explains antimicrobial action. Dual activity is confirmed via selective receptor knockout assays and competitive binding studies .

Tables

Table 1. Key Synthetic Methods for 1,2,4-Oxadiazoles

MethodYield (%)Key ReagentsApplicationsReference
Amidoxime cyclization60–75Benzoyl chloride, pyridineAnticancer/antimicrobial
Staudinger/aza-Wittig51–65Diaminoglyoxime, orthoestersBis-oxadiazole energetic mats
Thiazole-tethered route55–702-Arylthiazole, amidoximePharmacological screening

Table 2. Bioactivity Data for Selected Derivatives

CompoundActivity (IC50_{50}/LC50_{50})Target/ModelReference
4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl))0.20 mg/L (LC50_{50})MX-1 xenograft
3IIl (anthranilic diamide-oxadiazole)0.20 mg/L (LC50_{50})Plutella xylostella
5x (pyridyl-trifluoromethyl oxadiazole)462 nM (GSK-3β inhibition)Alzheimer’s models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.